
2-Furanmethanol, tetrahydro-5-(1H-pyrrolo(2,3-b)pyridin-1-yl)-, (2S-cis)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furanmethanol, tetrahydro-5-(1H-pyrrolo(2,3-b)pyridin-1-yl)-, (2S-cis)- is a complex organic compound characterized by its unique molecular structure. This compound is part of the furanmethanol family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanmethanol, tetrahydro-5-(1H-pyrrolo(2,3-b)pyridin-1-yl)-, (2S-cis)- typically involves multiple steps, including the formation of the furan ring and the subsequent attachment of the pyrrolo(2,3-b)pyridinyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry (2S-cis) is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, 2-Furanmethanol, tetrahydro-5-(1H-pyrrolo(2,3-b)pyridin-1-yl)-, (2S-cis)- is studied for its potential biological activity. It may serve as a lead compound for developing new pharmaceuticals or as a probe for studying biological pathways.
Medicine
In medicine, this compound’s derivatives are explored for their therapeutic potential. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the development of new polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 2-Furanmethanol, tetrahydro-5-(1H-pyrrolo(2,3-b)pyridin-1-yl)-, (2S-cis)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Furanmethanol: A simpler analog without the pyrrolo(2,3-b)pyridinyl group.
Tetrahydrofuran: A related compound with a similar furan ring structure but lacking the methanol and pyrrolo(2,3-b)pyridinyl groups.
Pyrrolo(2,3-b)pyridine: A compound that shares the pyrrolo(2,3-b)pyridinyl group but lacks the furanmethanol moiety.
Uniqueness
What sets 2-Furanmethanol, tetrahydro-5-(1H-pyrrolo(2,3-b)pyridin-1-yl)-, (2S-cis)- apart is its combined structural features, which confer unique chemical and biological properties
Propiedades
Número CAS |
134440-24-7 |
|---|---|
Fórmula molecular |
C12H14N2O2 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
[(2S,5R)-5-pyrrolo[2,3-b]pyridin-1-yloxolan-2-yl]methanol |
InChI |
InChI=1S/C12H14N2O2/c15-8-10-3-4-11(16-10)14-7-5-9-2-1-6-13-12(9)14/h1-2,5-7,10-11,15H,3-4,8H2/t10-,11+/m0/s1 |
Clave InChI |
FFDDZAYIVBLJBK-WDEREUQCSA-N |
SMILES isomérico |
C1C[C@@H](O[C@@H]1CO)N2C=CC3=C2N=CC=C3 |
SMILES canónico |
C1CC(OC1CO)N2C=CC3=C2N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


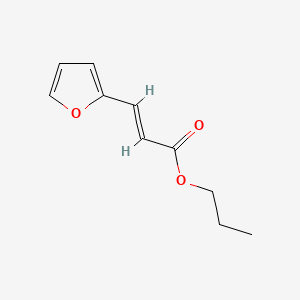

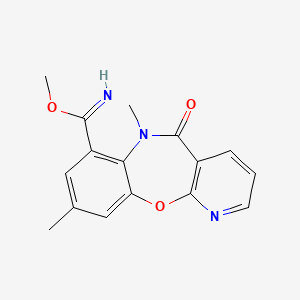
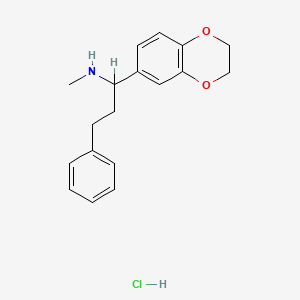
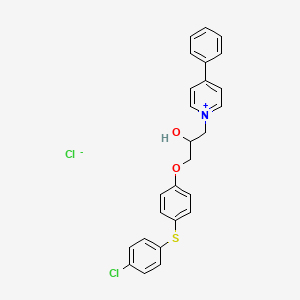

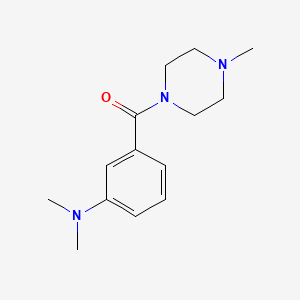
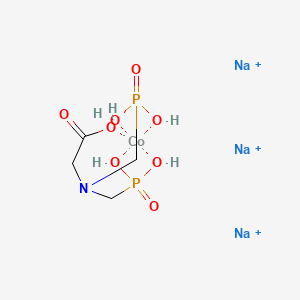
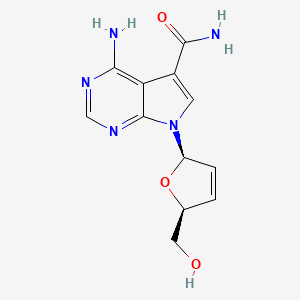

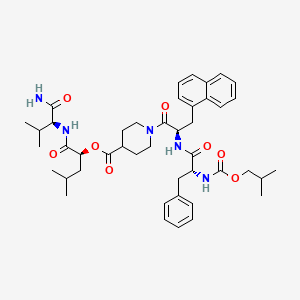
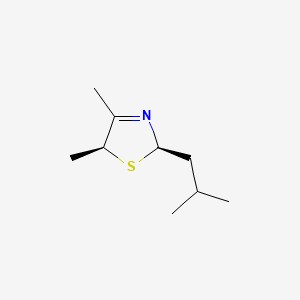
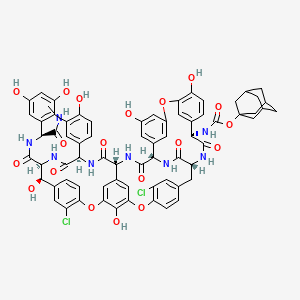
![5-(3-amino-3-oxo-2-sulfanylpropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12783948.png)
